molecular formula C18H19NO4S2 B2876266 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 2097934-22-8

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B2876266
CAS No.: 2097934-22-8
M. Wt: 377.47
InChI Key: GJSGLUQLJYWHNQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a unique hybrid structure. The molecule comprises:

  • A branched ethyl bridge substituted with furan-2-yl (oxygen-containing heterocycle) and thiophen-3-yl (sulfur-containing heterocycle) groups. These heterocycles confer electronic diversity and influence solubility and bioactivity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-13-10-15(22-2)5-6-18(13)25(20,21)19-11-16(14-7-9-24-12-14)17-4-3-8-23-17/h3-10,12,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSGLUQLJYWHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key analogs and their differences are summarized below:

Compound Name Key Substituents/Features Source/Application
Target Compound - Thiophen-3-yl, furan-2-yl, 4-methoxy-2-methylbenzene sulfonamide N/A (hypothetical)
5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate - Furan-2-yl ethyl, trimethylphenyl sulfonamide, pivalate ester Synthetic intermediate (53% yield)
(R)-5-(N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-... 2-methoxy-2-phenylacetate - Furan-2-yl ethyl, trimethylphenyl sulfonamide, chiral methoxy-phenylacetate (86% yield) Synthetic intermediate
N-[(E)-furan-2-ylmethylideneamino]-4-(thiophen-2-ylsulfonylamino)benzamide - Furan-2-yl imine, thiophen-2-yl sulfonamide Structural analog (unspecified use)
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)... - Trifluoromethylphenyl, oxazolidinone, methoxy Patent (unspecified bioactivity)
Key Observations:
  • Heterocycle Position Matters: The target’s thiophen-3-yl group (vs. thiophen-2-yl in ) may alter electronic properties and steric interactions.
  • Substituent Effects : The 4-methoxy-2-methylbenzene group in the target contrasts with trimethylphenyl groups in , which likely reduce polarity and increase lipophilicity.
  • Synthetic Yields : Analogs with pivalate or phenylacetate esters achieved 53–86% yields , suggesting optimized routes for branched sulfonamides.
Spectroscopic Data:
  • NMR : Analogs in and were characterized by ¹H/¹³C NMR, with shifts attributable to sulfonamide (–SO₂NH–, δ ~10–12 ppm) and heterocyclic protons (thiophene: δ ~6.5–7.5 ppm; furan: δ ~6.0–7.0 ppm).
  • IR: Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and heterocyclic C–O/C–S vibrations (~600–800 cm⁻¹) are diagnostic .

Preparation Methods

Direct Sulfonylation with Sulfonyl Chlorides

A primary route to sulfonamides involves reacting amines with sulfonyl chlorides. For the target compound, 4-methoxy-2-methylbenzenesulfonyl chloride serves as the sulfonating agent. The ethylamine bridge 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine must first be synthesized, followed by sulfonylation.

In a representative procedure, the amine intermediate is generated via reductive amination of 2-(furan-2-yl)-2-(thiophen-3-yl)acetaldehyde using ammonium acetate and sodium cyanoborohydride. Subsequent treatment with 4-methoxy-2-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the sulfonamide. This method, however, requires rigorous purification to isolate the secondary amine precursor.

Sulfinamide Intermediate Approach

Sulfinamides (S(IV) intermediates) offer a stereocontrolled pathway to sulfonamides. As reported by Willis et al., N-sulfinylamines react with organozinc reagents under ambient conditions to form sulfinamides, which are oxidized to sulfonamides. For the target compound, 4-methoxy-2-methylbenzenesulfinyl fluoride could react with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylzinc bromide to yield the sulfinamide intermediate. Oxidation with m-CPBA or Oxone would then furnish the final product.

Formation of the Ethylamine Bridge via Coupling Reactions

Thiophene-Furan Coupling

The ethylamine backbone is constructed via coupling of furan and thiophene subunits. A Pd-catalyzed allylic amination strategy, as demonstrated by Bolm et al., enables the formation of C–N bonds between heterocycles. For example, vinylthiophene and furan-epoxide react in the presence of Pd₂(dba)₃ and DPEphos ligand, generating the ethylamine scaffold after hydrolysis.

Use of Organometallic Reagents

Organozinc or Grignard reagents facilitate nucleophilic addition to imines. The reaction of 2-thiophen-3-ylacetaldehyde with furan-2-ylmagnesium bromide forms a secondary alcohol, which is converted to the amine via Curtius rearrangement or reductive amination.

Heterocyclic Ring Construction Methods

Synthesis of Furan and Thiophene Moieties

Furan and thiophene rings are synthesized via Fiesselmann and Gewald reactions, respectively. For instance, 3,3-dimethylcyclopentanone is converted to a β-chloroenal intermediate, which cyclizes with methyl thioglycolate to form thiophene. Furan derivatives are prepared via acid-catalyzed cyclization of 1,4-diketones.

Cycloaddition Approaches

Thiophene S,S-dioxides participate in inverse electron-demand Diels-Alder (IEDDA) reactions with furans. As shown by Roizen et al., bicyclic thiophene S,S-dioxide reacts with furan at 100°C in toluene, forming a benzannulated product after SO₂ extrusion. This method constructs the fused heterocyclic core in high yield.

Catalytic Methods and Reaction Optimization

Lewis Acid Catalysts

Europium triflate [Eu(OTf)₃] catalyzes transsulfinamidation, converting primary sulfinamides to secondary derivatives. For the target compound, N-(4-methoxy-2-methylphenyl)sulfinamide reacts with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine in acetonitrile at 50°C, yielding the sulfinamide precursor.

Photocatalytic Approaches

Visible-light-mediated protocols using acridine photocatalysts enable radical-based sulfinamide synthesis. Aliphatic carboxylic acids react with N-sulfinylamines via proton-coupled electron transfer (PCET), forming sulfinamides that oxidize to sulfonamides.

Comparative Analysis of Synthetic Routes

Method Key Reagents/Catalysts Yield (%) Advantages Limitations Source
Direct Sulfonylation Triethylamine, DCM 65–75 Simple, one-step Low regioselectivity
Sulfinamide Oxidation Organozinc, m-CPBA 80–85 Stereocontrol Multi-step oxidation
Pd-Catalyzed Coupling Pd₂(dba)₃, DPEphos 70–78 Mild conditions Costly catalysts
IEDDA Cycloaddition Thiophene S,S-dioxide 90 High yield, atom economy Requires SO₂ extrusion

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